Methylpropylnitrosamine

Description

Properties

IUPAC Name |

N-methyl-N-propylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-4-6(2)5-7/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBDKUCVKYSWMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

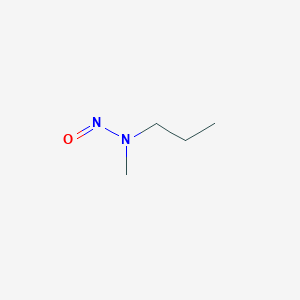

Canonical SMILES |

CCCN(C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238991 |

Source

|

| Record name | N-Nitrosomethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | N-Nitrosomethyl-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

924-46-9 |

Source

|

| Record name | Methylpropylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyl-N-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-n-propylnitrosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSO-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FH0L90LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation Mechanisms of Methylpropylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitrosamines, including N-nitroso-N-methyl-N-propylamine (MPNA), are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Their formation can occur under various conditions, often involving common reagents and synthetic pathways. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of methylpropylnitrosamine. It delves into the requisite chemical precursors, the influence of reaction conditions, catalytic and inhibitory factors, and the analytical methodologies essential for their detection and control. This document is intended to serve as a foundational resource for professionals engaged in drug development and manufacturing, offering insights to mitigate the risk of these impurities.

Introduction: The Imperative of Understanding Nitrosamine Formation

The discovery of nitrosamine impurities in widely used medications has led to significant regulatory scrutiny and product recalls, underscoring the critical need for a thorough understanding of their formation pathways.[1][2] Nitrosamines are characterized by a nitroso group (-N=O) bonded to an amine.[3] this compound (MPNA), also known as N-Nitroso-methyl-n-propylamine, is a specific nitrosamine that can arise from the reaction of methylpropylamine with a nitrosating agent.[4][5] The risk of nitrosamine formation is a multifaceted issue, influenced by factors ranging from the synthetic route of the active pharmaceutical ingredient (API) to the composition of excipients and storage conditions.[2][6] This guide will systematically deconstruct the chemical principles that underpin MPNA formation, providing a framework for risk assessment and control.

Core Chemical Principles of Nitrosamine Formation

The fundamental reaction for the formation of most nitrosamines, including MPNA, is the nitrosation of a secondary or tertiary amine by a nitrosating agent.[7]

The Key Reactants

-

Amine Source (Methylpropylamine): Methylpropylamine is a secondary amine that serves as the direct precursor to MPNA. In the context of pharmaceutical manufacturing, secondary amines can be present as starting materials, intermediates, reagents, catalysts, or as impurities in solvents and other raw materials.[8] For instance, solvents like N,N-dimethylformamide (DMF) can degrade under certain conditions to produce secondary amines.[8]

-

Nitrosating Agent: The most common nitrosating agent is nitrous acid (HNO₂), which is unstable and typically formed in situ from a nitrite salt (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[7][9] Nitrates (NO₃⁻) can also serve as a source of nitrites, often through microbial conversion or as impurities in raw materials.[9][10]

The General Reaction Mechanism

The formation of MPNA from methylpropylamine and nitrous acid can be summarized by the following reaction:

(CH₃)(CH₃CH₂CH₂)NH + HNO₂ → (CH₃)(CH₃CH₂CH₂)N-N=O + H₂O

This reaction is most favorable under acidic conditions, which facilitate the formation of the active nitrosating species from nitrite.[9]

Detailed Formation Mechanisms of this compound

The formation of MPNA can proceed through several pathways, the prevalence of which depends on the specific chemical environment.

Nitrosation via Nitrous Acid

This is the most common pathway. The reaction is initiated by the protonation of nitrite to form nitrous acid, which can then exist in equilibrium with various active nitrosating species.

Transnitrosation

Transnitrosation is a process where a nitroso group is transferred from one molecule to another.[11] This can occur between a nitrosothiol and an amine, or between different nitrosamines.[12][13] This pathway is significant as it suggests that the presence of other nitroso compounds can lead to the formation of MPNA, even in the absence of a direct nitrosating agent.[14]

Role of Carbonyl Compounds

Carbonyl compounds, such as formaldehyde, can catalyze the formation of nitrosamines, particularly under neutral or basic conditions.[15] The mechanism involves the formation of an iminium ion intermediate, which is highly reactive towards nitrite.[15]

Factors Influencing this compound Formation

Several factors can significantly impact the rate and extent of MPNA formation.

| Factor | Effect on MPNA Formation | Rationale |

| pH | Formation is favored in acidic conditions (optimal pH ~3.4). | Acidic pH promotes the formation of the active nitrosating agent, nitrous acid, from nitrite salts.[9] |

| Temperature | Increased temperature generally accelerates the reaction rate. | Provides the necessary activation energy for the reaction to proceed. High temperatures during manufacturing or storage can increase the risk.[9][16] |

| Presence of Catalysts | Thiocyanate, halides, and certain carbonyl compounds can catalyze the reaction. | These species can form more potent nitrosating intermediates or facilitate the reaction through alternative pathways.[10][15] |

| Presence of Inhibitors | Ascorbic acid (Vitamin C), tocopherols, and certain phenols can inhibit formation. | These compounds act as scavengers of nitrosating agents, reacting with them more readily than the amine.[10][17] |

Analytical Methodologies for Detection and Quantification

Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection.[3][18]

Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and concentrate the analytes. Common techniques include:

-

Solid-Phase Extraction (SPE)

-

Liquid-Liquid Extraction (LLE)

-

Dispersive Liquid-Liquid Microextraction (DLLME)

Analytical Techniques

The most widely used techniques for nitrosamine analysis are:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for a wide range of nitrosamines.[19][20]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Particularly effective for volatile nitrosamines.[19][20]

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, aiding in the identification of unknown nitrosamine impurities.[20]

Experimental Protocol: Quantification of MPNA in a Drug Substance by LC-MS/MS

This protocol provides a general framework for the analysis of MPNA. Method validation is essential for regulatory submission.

1. Standard and Sample Preparation:

- Prepare a stock solution of MPNA reference standard in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by diluting the stock solution.

- Accurately weigh the drug substance and dissolve it in a suitable diluent.

2. Chromatographic Conditions:

- Column: A suitable reversed-phase C18 column.

- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).

- Flow Rate: Optimized for the column dimensions.

- Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for MPNA for quantification and confirmation.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the MPNA standard against its concentration.

- Determine the concentration of MPNA in the sample by interpolating its peak area on the calibration curve.

Mitigation and Control Strategies

A comprehensive risk-based approach is necessary to control nitrosamine impurities.[2][3]

-

Process Optimization: Modify synthetic routes to avoid the use of secondary amines and nitrosating agents in the same or consecutive steps.[3]

-

Raw Material Control: Implement stringent specifications for starting materials, reagents, and solvents to limit the presence of amine and nitrite impurities.[16]

-

Use of Inhibitors: In some cases, the addition of inhibitors like ascorbic acid can be an effective control measure.[10]

-

Purification: Employ appropriate purification techniques to remove any formed nitrosamines from the API.

-

Storage and Packaging: Assess the potential for nitrosamine formation during storage and select appropriate packaging materials that do not leach nitrosating agents or their precursors.[2][16]

Conclusion

The formation of this compound is a complex process governed by fundamental principles of organic chemistry. A thorough understanding of the underlying mechanisms, influencing factors, and analytical methodologies is paramount for the effective control of this and other nitrosamine impurities in pharmaceutical products. By implementing a proactive, science-driven approach to risk assessment and mitigation, the pharmaceutical industry can ensure the quality and safety of medicines for patients worldwide.

References

-

U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

-

Shinde, V. (2020, July 30). Chemistry for The Formation of Nitrosamines. Veeprho. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass. Retrieved from [Link]

-

Challis, B. C., & Bartlett, C. D. (1975). Catalysis and inhibition of N-nitrosation reactions. PubMed. Retrieved from [Link]

-

Zamann Pharma Support GmbH. (n.d.). Nitrosamine Risk Factors. Zamann Pharma. Retrieved from [Link]

-

Egyptian Drug Authority. (2025, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]

-

FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Foley.com. Retrieved from [Link]

-

Al-Malki, J., & Al-Thabiani, A. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). 5 key Sources of Nitrosamine Contamination You Must Control. ResolveMass. Retrieved from [Link]

-

National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. NPRA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. Retrieved from [Link]

-

Loeppky, R. N., & Christiansen, R. L. (1978). Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosamine. Retrieved from [Link]

-

Devery, J. J. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Retrieved from [Link]

-

FreeThink Technologies. (2023, October 31). The Chemistry of N-Nitrosamines: An Overview. Retrieved from [Link]

-

Nutralab. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

-

Lim, S., Lee, W., & Lee, Y. (2018). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. ACS Publications. Retrieved from [Link]

-

Microbioz India. (2023, October 30). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. Retrieved from [Link]

-

SCIEX. (n.d.). A Comprehensive and Rapid Method for Quantifying Nitrosamine Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Retrieved from [Link]

-

Kumar, A., & Singh, B. K. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

-

Gray, J. I., & Dugan, L. R. (1975). Effect of Phenols on Nitrosamine Formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Retrieved from [Link]

-

Bercu, J. P., & Mas-Roselló, J. (n.d.). Developing Structure-Activity Relationships for N-Nitrosamine Activity. NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitroso-methylpropylamine. PubChem. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment. (2015, December 31). N-Nitrosomethyl-n-propylamine. OEHHA. Retrieved from [Link]

-

Moran, E. E., & Tsvetkov, P. (2012, November 3). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. NIH. Retrieved from [Link]

-

Devery, J. J. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. NIH. Retrieved from [Link]

-

Feelisch, M., & Stamler, J. S. (2012, April 2). The Chemical Biology of S-Nitrosothiols. NIH. Retrieved from [Link]

-

Loscalzo, J., & Freedman, J. E. (1998). S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Knipp, M., & Braun, O. (n.d.). Specific reactions of S-nitrosothiols with cysteine hydrolases: A comparative study between dimethylargininase-1 and CTP synthetase. NIH. Retrieved from [Link]

-

Balazy, M. (n.d.). Decomposition of S-nitrosocysteine via S- to N-transnitrosation. NIH. Retrieved from [Link]

Sources

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. Nitrosamine Risk Factors - Zamann Pharma Support GmbH [zamann-pharma.com]

- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 4. N-Nitrosomethyl-n-propylamine - OEHHA [oehha.ca.gov]

- 5. This compound | C4H10N2O | CID 13545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. fda.gov [fda.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-Transnitrosation reactions are involved in the metabolic fate and biological actions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Volume 29 No 9 page 70 [library.scconline.org]

- 18. npra.gov.my [npra.gov.my]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. microbiozindia.com [microbiozindia.com]

An In-depth Technical Guide to the Toxicological Profile of N-Nitrosodi-n-propylamine (NDPA)

Introduction

N-Nitrosodi-n-propylamine (NDPA), a member of the N-nitrosamine class of compounds, is a potent carcinogen that has garnered significant attention within the scientific and regulatory communities. While not intentionally produced for commercial use in the United States, it can be inadvertently formed during various industrial processes and has been detected as a contaminant in some pesticides, rubber products, and even certain foods and alcoholic beverages.[1] This guide provides a comprehensive toxicological profile of NDPA, synthesizing data on its chemical properties, metabolic fate, mechanisms of toxicity, and carcinogenic potential. It is intended to serve as a critical resource for researchers, toxicologists, and drug development professionals engaged in the assessment of risks associated with nitrosamine impurities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to evaluating its environmental fate, bioavailability, and toxicological behavior. NDPA is a yellow, oily liquid at room temperature with a specific gravity slightly less than water.[2][3] Its solubility in water and organic solvents influences its distribution in biological systems and environmental media.[2][3]

| Property | Information | Reference |

| Chemical Formula | C6H14N2O | [4] |

| CAS Registry No. | 621-64-7 | [4] |

| Molecular Weight | 130.19 g/mol | [3] |

| Physical State | Liquid | [3] |

| Color | Yellow | [3] |

| Boiling Point | 206°C | [3] |

| Water Solubility | 9,894 mg/L at 23–25°C | [3] |

| Log Kow | 1.36 | [3] |

| Vapor Pressure | 0.086 mm Hg at 20°C (estimated) | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of NDPA are intrinsically linked to its absorption, distribution throughout the body, metabolic activation to reactive intermediates, and subsequent excretion. While human data is limited, animal studies provide valuable insights into these processes.

Absorption

NDPA is readily absorbed following oral and dermal exposure.[5] Although direct inhalation absorption data is not available, its structural similarity to other nitrosamines that are well-absorbed via the respiratory tract suggests that this is also a likely route of exposure.[5]

Distribution

Following absorption, NDPA is expected to be widely distributed throughout the body, a characteristic shared with other nitrosamines.[5] Animal studies have shown the localization of NDPA and its metabolites in various tissues, including the liver, which is a primary site of its metabolism and toxicity.[5]

Metabolism: The Crux of NDPA's Toxicity

The carcinogenicity of NDPA is not due to the parent compound itself but rather to its metabolic activation into highly reactive electrophilic intermediates.[6] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1 and CYP2B1.[5][6]

The primary metabolic pathway is α-hydroxylation, which is considered the key activation step.[5][6] This process leads to the formation of an unstable α-hydroxy-N-nitrosamine, which then spontaneously decomposes to form a reactive alkyldiazonium ion. This ion can then alkylate cellular macromolecules, most critically DNA.[6] Other metabolic pathways, such as β- and γ-hydroxylation, also occur, leading to the formation of various metabolites that are primarily excreted in the urine.[5][6]

Caption: Metabolic activation pathway of N-Nitrosodi-n-propylamine (NDPA).

Excretion

The metabolites of NDPA are primarily eliminated from the body through urine.[5]

Carcinogenicity

The carcinogenic potential of NDPA is well-established through extensive animal studies. It has been classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) and as a Group 2B carcinogen, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC).[4][7]

| Agency | Classification | Reference |

| IARC | Group 2B (Possibly carcinogenic to humans) | [4][7] |

| NTP | Reasonably anticipated to be a human carcinogen | [4][8] |

| EPA | Group B2 (Probable human carcinogen) | [4] |

Animal studies have demonstrated that NDPA induces tumors in multiple species, including rats and hamsters, and at various sites, including the liver, esophagus, and respiratory tract, following oral or subcutaneous administration.[2][7]

Genotoxicity

The carcinogenic effects of NDPA are rooted in its genotoxicity. The reactive metabolites of NDPA can form covalent adducts with DNA, leading to mutations and chromosomal damage if not properly repaired. NDPA has consistently demonstrated genotoxic effects in a variety of in vitro and in vivo assays.[4]

In Vitro Genotoxicity Data

NDPA has been shown to be mutagenic in the Ames test (bacterial reverse mutation assay) with metabolic activation.[9] It also induces DNA damage and gene mutations in mammalian cells.[10][11][12]

| Test System | Endpoint | Result with Metabolic Activation | Reference |

| Salmonella typhimurium (Ames test) | Gene mutation | Positive | [9] |

| Chinese Hamster V79 Cells | Gene mutation | Positive | [4] |

| Rat Hepatocytes | Unscheduled DNA Synthesis | Positive | [4] |

| Human Lymphoblastoid TK6 Cells | Micronuclei and Gene Mutations | Positive | [10] |

Acute and Chronic Toxicity

While the primary toxicological concern for NDPA is its carcinogenicity, it can also elicit non-cancer health effects, particularly at higher doses.

Acute Toxicity

Acute exposure to high doses of NDPA can cause significant liver damage.[13] Studies in rats have reported an oral LD50 of 480 mg/kg, with observed effects including hepatic centrilobular necrosis and fatty degeneration.[13]

Chronic Toxicity

Chronic exposure to NDPA, even at lower doses, is primarily associated with the development of tumors.[14] In many chronic animal studies, the lifespan of the animals is shortened due to the early onset of cancer, making it difficult to assess other non-cancer chronic effects.[14] The liver remains a primary target organ for chronic toxicity.[15]

Regulatory Landscape and Analytical Methodologies

Given the carcinogenic potential of NDPA and other nitrosamines, regulatory agencies worldwide have established guidelines to limit their presence in pharmaceuticals, food, and drinking water.[16][17][18] The U.S. Food and Drug Administration (FDA) has set acceptable intake (AI) limits for various nitrosamine impurities in drug products.[19][20]

Analytical Detection

Accurate and sensitive analytical methods are crucial for the detection and quantification of NDPA at trace levels. Commonly employed techniques include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or a thermal energy analyzer (TEA).[21][22][23][24]

Experimental Protocol: A Generic Workflow for NDPA Analysis in a Drug Product

The following outlines a generalized workflow for the analysis of NDPA in a pharmaceutical product. Specific parameters would need to be optimized based on the drug matrix and the specific analytical instrumentation.

-

Sample Preparation:

-

Accurately weigh a representative sample of the drug product.

-

Dissolve or extract the sample in a suitable solvent (e.g., dichloromethane, methanol). The choice of solvent will depend on the solubility of the drug substance and NDPA.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the nitrosamine fraction.

-

The final extract is then evaporated to a small volume and reconstituted in a solvent compatible with the analytical system.

-

-

Chromatographic Separation:

-

Inject the prepared sample into a GC or LC system.

-

For GC analysis, a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

For LC analysis, a C18 reversed-phase column is commonly employed.

-

A temperature or solvent gradient is applied to separate NDPA from other components in the sample matrix.

-

-

Detection and Quantification:

-

The eluent from the chromatograph is introduced into the detector.

-

Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) provides even greater specificity.

-

A thermal energy analyzer (TEA) is highly specific for nitrosamines but is less common in modern laboratories.

-

Quantification is achieved by comparing the peak area of NDPA in the sample to that of a certified reference standard, using a calibration curve.

-

Caption: Generalized workflow for the analysis of NDPA in a drug product.

Conclusion

N-Nitrosodi-n-propylamine is a potent genotoxic carcinogen that poses a potential risk to human health. Its toxicity is primarily driven by metabolic activation to reactive intermediates that can damage DNA. A comprehensive understanding of its toxicological profile, as outlined in this guide, is essential for conducting robust risk assessments and for the development of strategies to mitigate human exposure. Continued research and the development of highly sensitive analytical methods are critical for ensuring the safety of pharmaceuticals, food, and consumer products.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 3: Health Effects. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 2: Relevance to Public Health. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 5: Potential for Human Exposure. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosodi-n-Propylamine. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 6: Adequacy of the Database. [Link]

-

National Center for Biotechnology Information (NCBI). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

-

International Agency for Research on Cancer (IARC). (1978). N-Nitrosodi-n-propylamine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17, Some N-Nitroso Compounds. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 607: Nitrosamines. [Link]

-

Li, X., Guo, X., Manjanatha, M. G., Shelton, S. D., & Mei, N. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. [Link]

-

National Center for Biotechnology Information (NCBI). (2019). Table 2-2, Genotoxicity of N-Nitrosodi-n-Propylamine In Vitro. In Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for N-nitrosodi-n-propylamine. Google Books.

-

National Center for Biotechnology Information (NCBI). (2019). LITERATURE SEARCH FRAMEWORK FOR N-NITROSODI-n-PROPYLAMINE. [Link]

-

ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

- Patel, M. B., et al. (2025). Regulatory Framework and Standards for Nitrosamine Control in Pharmaceuticals and Food Products. Open Access Journal of Multidisciplinary Research, 1(3), 92-109.

-

National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]

-

National Center for Biotechnology Information (NCBI). (2021). N-Nitrosamines: 15 Listings. In 15th Report on Carcinogens. [Link]

-

Health and Environmental Sciences Institute. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. [Link]

-

MDPI. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for N-Nitrosodi-n-Propylamine - Chapter 4: Chemical and Physical Information. [Link]

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. [Link]

-

U.S. Environmental Protection Agency (EPA). (2018). Basis of OSHA Carcinogen Listing for Individual Chemicals. [Link]

-

Farrelly, J. G., Stewart, M. L., & Lijinsky, W. (1984). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Cancer research, 44(11), 5152–5156. [Link]

-

PubChem. (n.d.). N-Nitrosodipropylamine. [Link]

-

U.S. Food and Drug Administration (FDA). (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

-

Kim, H., et al. (2017). Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS. Environmental Pollution, 226, 343-351. [Link]

-

Artixio. (n.d.). Global Regulations on Nitrosamines in Pharmaceuticals. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSODIPHENYLAMINE Method no.: 23. [Link]

-

National Center for Biotechnology Information (NCBI). (2019). REFERENCES - Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2023). FDA sets acceptable intake limits for nitrosamines in drugs. [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). (1988). n-Nitrosodi-n-Propylamine. [Link]

-

Impactfactor. (n.d.). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. [Link]

-

IARC Publications. (n.d.). Some N-Nitroso Compounds. [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Table 6, Properties of N-Nitrosodi-n-propylamine. In 15th Report on Carcinogens. [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). N-NITROSODIPROPYLAMINE. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Nitrosodi-n-propylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 8. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 9. Table 2-2, Genotoxicity of N-Nitrosodi-n-Propylamine In Vitro - Toxicological Profile for N-Nitrosodi-n-Propylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hesiglobal.org [hesiglobal.org]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. nj.gov [nj.gov]

- 16. oajmr.com [oajmr.com]

- 17. artixio.com [artixio.com]

- 18. Navigating Regulations: N-Nitroso Impurities in Pharmaceuticals - AquigenBio [aquigenbio.com]

- 19. fda.gov [fda.gov]

- 20. raps.org [raps.org]

- 21. epa.gov [epa.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Carcinogenic Profile of N-Nitroso-N-methyl-N-propylamine: A Mechanistic and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Specter of Nitrosamines

N-Nitroso compounds, or nitrosamines, represent a class of potent carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry.[1] Their inadvertent formation in certain drug products has led to widespread recalls and a re-evaluation of manufacturing processes and control strategies.[2] N-Nitroso-N-methyl-N-propylamine (NMPA), also known as N-nitrosomethyl-n-propylamine (NMA-C3), is a member of the N-nitrosomethyl-n-alkylamine (NMA) chemical group.[3][4] While not as extensively studied as its symmetric counterparts like N-nitrosodimethylamine (NDMA) or N-nitrosodi-n-propylamine (NDPA), NMPA is classified as a compound reasonably anticipated to be a human carcinogen, based on sufficient evidence from experimental animal studies.[3] This guide provides an in-depth examination of the carcinogenic mechanisms of NMPA, grounded in the broader understanding of nitrosamine toxicology, and details the experimental frameworks used to assess its risk.

Section 1: The Imperative of Metabolic Activation

N-nitrosamines are not directly carcinogenic; they are procarcinogens that require metabolic activation to exert their genotoxic effects.[5][6] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP2E1 and CYP2B1, which are abundant in the liver.[5][7] The core mechanism involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-amine nitrogen).[6]

For an asymmetrical nitrosamine like NMPA, this presents two parallel pathways for activation, targeting either the methyl or the n-propyl group.

-

α-Hydroxylation of the Methyl Group: This pathway, analogous to the metabolism of NDMA, results in the formation of an unstable intermediate, α-hydroxy-N-nitroso-N-methyl-N-propylamine.[5] This rapidly decomposes to yield formaldehyde and a highly reactive methyldiazonium ion.[5][8]

-

α-Hydroxylation of the n-Propyl Group: This pathway mirrors the activation of NDPA, forming N-nitroso-N-methyl-N-(1-hydroxypropyl)amine.[5][9] This intermediate subsequently breaks down to yield propionaldehyde and the same reactive methyldiazonium ion, or potentially a propyldiazonium ion.[5]

The ultimate products of these pathways, the alkyldiazonium ions, are potent electrophiles that drive the carcinogenicity of NMPA.

Section 2: The Genotoxic Cascade - DNA Adduct Formation

The carcinogenic initiation event for nitrosamines is the covalent binding of the electrophilic alkyldiazonium ions to nucleophilic sites on DNA bases, forming DNA adducts.[5][10] This alkylation can occur at several positions on all four DNA bases, but certain adducts are more mutagenic than others.

The metabolic activation of NMPA is expected to produce both methylating and propylating species, leading to a spectrum of DNA adducts.

-

Methyl-DNA Adducts: The methyldiazonium ion primarily forms N7-methylguanine (N7-MeG) and O⁶-methylguanine (O⁶-MeG).[5] While N7-MeG is the most abundant adduct, it is relatively benign. In contrast, O⁶-MeG is highly miscoding; during DNA replication, it preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations if not repaired.[5][8] This specific mutation is a hallmark of initiation by many methylating carcinogens.

-

Propyl-DNA Adducts: Similarly, the propyldiazonium ion can form adducts such as O⁶-propylguanine, which are also considered to be miscoding lesions.

The persistence of these O⁶-alkylguanine adducts in a tissue is a critical determinant of its susceptibility to tumor formation. Cellular defense mechanisms, such as the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), can remove these adducts.[8] However, high doses of a nitrosamine can saturate this repair system, allowing the promutagenic lesions to persist through cell division, thus fixing the mutation.

Section 3: Evidence from Animal Bioassays

The carcinogenicity of NMPA has been demonstrated in animal studies, primarily in Syrian golden hamsters. These studies form the basis for its classification as a probable human carcinogen.[3] Administration via gavage has been shown to induce tumors in multiple organs, highlighting its systemic carcinogenic potential following metabolic activation in the liver.

| NMPA (NMA-C3) Carcinogenicity Data | |||||

| Species | Sex | Route of Administration | Duration | Key Findings | Reference |

| Syrian Hamster | Male | Gavage (1x/week) | 23-30 weeks (observed for life) | Statistically significant increases in liver, lung, and nasal tumors. | |

| Syrian Hamster | Female | Gavage (1x/week) | 23-30 weeks (observed for life) | Statistically significant increases in liver and nasal tumors. |

This table summarizes key findings. For detailed dose-response data, refer to the cited source.

The observed target organs (liver, lung, nasal cavity) are consistent with those seen for other short-chain nitrosamines and reflect sites with significant metabolic capacity or high exposure to circulating reactive metabolites.

Section 4: Experimental Protocols for Carcinogenicity Assessment

Evaluating the carcinogenic potential of a nitrosamine like NMPA requires rigorous, long-term animal studies conducted under strict protocols. The following outlines a representative methodology based on established toxicology testing guidelines.

Protocol 4.1: Chronic Carcinogenicity Bioassay in Rodents

Objective: To determine the carcinogenic potential of NMPA following chronic oral administration in two rodent species (e.g., Fischer 344 rats and B6C3F1 mice).

Methodology:

-

Animal Selection and Acclimation:

-

Source young adult animals (e.g., 6-8 weeks old) from a certified vendor.

-

Acclimate animals to the facility for at least two weeks. House them in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

-

Dose Selection and Preparation:

-

Conduct preliminary range-finding studies (e.g., a 90-day study) to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause overt toxicity or reduce body weight by more than 10%.

-

Select at least two lower dose levels (e.g., MTD/2 and MTD/4) and a vehicle control group (e.g., drinking water).

-

Prepare fresh dosing solutions of NMPA in the vehicle (e.g., drinking water) weekly. Verify concentration and stability via analytical methods (e.g., HPLC-UV).

-

-

Chronic Exposure Phase (2 Years):

-

Assign animals randomly to dose groups (e.g., 50 males and 50 females per group).

-

Administer NMPA daily in drinking water. Monitor water consumption to calculate the actual dose received.

-

Observe animals twice daily for clinical signs of toxicity. Record body weights weekly for the first 13 weeks, then monthly.

-

-

Necropsy and Histopathology:

-

At the end of the 2-year exposure period, euthanize all surviving animals.

-

Conduct a full gross necropsy on all animals (including those that die prematurely).

-

Collect a comprehensive set of tissues and organs as per standard protocols (e.g., NTP guidelines). Pay special attention to potential target organs like the liver, lungs, kidneys, and esophagus.

-

Preserve tissues in 10% neutral buffered formalin.

-

Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

-

Data Analysis:

-

A board-certified veterinary pathologist will perform a microscopic examination of all tissues from the high-dose and control groups. Tissues from lower-dose groups showing lesions will also be examined.

-

Statistically analyze tumor incidence data using appropriate methods (e.g., Poly-k test) to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

-

Conclusion

N-Nitroso-N-methyl-N-propylamine is a potent carcinogen whose risk profile is understood through its metabolic activation to reactive alkyldiazonium ions, subsequent DNA adduct formation, and the resulting genotoxic events. While direct data on NMPA is less extensive than for other nitrosamines, its structural features allow for a scientifically robust inference of its mechanism of action, which is supported by positive findings in animal cancer bioassays. The experimental protocols outlined in this guide represent the gold standard for assessing the carcinogenic risk of such compounds, providing the critical data needed for regulatory decision-making and ensuring patient safety in the context of pharmaceutical development.

References

-

. University of Nebraska - Lincoln.

-

. MDPI.

-

. Agency for Toxic Substances and Disease Registry.

-

. Oxford University Press.

-

. ResearchGate.

-

. California Office of Environmental Health Hazard Assessment.

-

. MDPI.

-

. California Office of Environmental Health Hazard Assessment.

-

. Agency for Toxic Substances and Disease Registry.

-

. Agency for Toxic Substances and Disease Registry.

-

. California Office of Environmental Health Hazard Assessment.

-

. European Medicines Agency.

-

. National Center for Biotechnology Information.

-

. Royal Society of Chemistry.

-

. National Center for Biotechnology Information.

-

. Agency for Toxic Substances and Disease Registry.

-

. National Center for Biotechnology Information.

-

. National Toxicology Program.

-

. National Center for Biotechnology Information.

-

. California Office of Environmental Health Hazard Assessment.

-

. ResearchGate.

-

. MDPI.

-

. National Center for Biotechnology Information.

-

. Google Patents.

-

. ResearchGate.

-

. American Chemical Society.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. N-Nitrosomethyl-n-propylamine - OEHHA [oehha.ca.gov]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

DNA Adduct Formation by Methylpropylnitrosamine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the formation of DNA adducts by the asymmetric N-nitrosamine, N-nitroso-N-methyl-n-propylamine (MPN). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the metabolic activation pathways of MPN, the chemical nature of the resulting DNA adducts, and the methodologies for their detection and quantification. By synthesizing current knowledge on related nitrosamines and specific findings on MPN, this guide offers a comprehensive resource for understanding the genotoxic mechanisms of this potent carcinogen. The content herein is structured to provide not only a theoretical framework but also practical, field-proven insights into experimental design and data interpretation, emphasizing scientific integrity and causality.

Introduction: The Significance of Methylpropylnitrosamine in Carcinogenesis

N-nitroso compounds are a significant class of chemical carcinogens found in tobacco smoke, certain foods, and some industrial settings.[1] Their ability to induce tumors in various animal models is well-documented and is primarily attributed to their capacity to form covalent bonds with cellular macromolecules, most critically DNA.[2] N-nitroso-N-methyl-n-propylamine (MPN) is an asymmetric nitrosamine that has demonstrated potent carcinogenicity in animal studies, inducing neoplasms in the nasal and paranasal cavities, esophagus, and liver of Sprague-Dawley rats. The organotropism of N-nitrosamines is intrinsically linked to the tissue-specific metabolic activation and the subsequent formation and persistence of DNA adducts. Understanding the cascade of events from metabolic activation to DNA adduct formation is therefore paramount for assessing the carcinogenic risk associated with MPN exposure and for developing strategies for prevention and therapeutic intervention. This guide will dissect these critical processes, providing a detailed mechanistic and methodological overview.

Metabolic Activation: The Gateway to Genotoxicity

The carcinogenicity of N-nitrosamines is not inherent to the parent compound but is a consequence of their metabolic activation into highly reactive electrophilic species.[3][4] This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.[5][6][7]

The Central Role of α-Hydroxylation

The primary and most crucial pathway for the metabolic activation of asymmetric nitrosamines like MPN is α-hydroxylation.[8][9] This enzymatic reaction involves the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group. In the case of MPN, this can occur on either the methyl or the n-propyl group.

-

Hydroxylation of the Methyl Group: This leads to the formation of an unstable α-hydroxymethylnitrosamine intermediate. This intermediate spontaneously decomposes to yield formaldehyde and a propyldiazonium ion.

-

Hydroxylation of the Propyl Group: This results in an α-hydroxypropylnitrosamine intermediate, which in turn breaks down to yield propionaldehyde and a methyldiazonium ion.

It is these highly reactive diazonium ions that are the ultimate alkylating agents responsible for the formation of DNA adducts. The balance between these two hydroxylation pathways is a critical determinant of the resulting DNA adduct profile and, consequently, the biological outcome. The specific CYP isozymes involved in the metabolism of MPN have not been definitively identified, but studies on structurally similar nitrosamines like N-nitrosodi-n-propylamine (NDPA) and N-nitroso-n-butyl-n-propylamine (NBPA) implicate roles for CYP2E1 and CYP2B1.[3][10]

Diagram: Metabolic Activation Pathway of this compound

Caption: Metabolic activation of MPN via α-hydroxylation leading to DNA adducts.

The Spectrum of DNA Adducts Formed by this compound

The electrophilic diazonium ions generated from the metabolic activation of MPN react with nucleophilic sites in DNA, forming a variety of covalent adducts. The most common sites of adduction are the nitrogen and oxygen atoms of the purine and pyrimidine bases.

Major Guanine Adducts

Guanine is the most susceptible DNA base to alkylation by nitrosamine-derived intermediates. The primary adducts formed are:

-

O⁶-Alkylguanine: This is considered a highly mutagenic lesion. The addition of a methyl or propyl group to the O⁶ position of guanine disrupts the normal Watson-Crick base pairing, leading to mispairing with thymine instead of cytosine during DNA replication.[9][11] If not repaired, this results in G:C to A:T transition mutations.[12]

-

N⁷-Alkylguanine: This is typically the most abundant DNA adduct formed by alkylating agents.[13][14] While N⁷-alkylation does not directly interfere with base pairing, it can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site, which is itself a mutagenic lesion.[15]

Other Potential Adducts

While O⁶- and N⁷-guanine adducts are the most extensively studied, other adducts can also be formed, including those at the N3 position of adenine and the O⁴ position of thymine. The relative abundance of these different adducts depends on the specific reactive intermediate and the local DNA sequence.

The asymmetry of MPN leads to the formation of both methyl and n-propyl adducts. The ratio of these adducts is a critical factor in determining the overall mutagenic and carcinogenic potential of MPN.

Table 1: Key DNA Adducts Formed by N-Nitrosamines and their Biological Significance

| Adduct Name | Site of Adduction | Biological Consequence |

| O⁶-methylguanine (O⁶-meG) | Oxygen-6 of Guanine | Highly mutagenic, causes G:C to A:T transitions.[11] |

| N⁷-methylguanine (N⁷-meG) | Nitrogen-7 of Guanine | Most abundant methyl adduct, can lead to depurination.[14] |

| O⁶-n-propylguanine (O⁶-prG) | Oxygen-6 of Guanine | Presumed to be mutagenic, similar to O⁶-meG. |

| N⁷-n-propylguanine (N⁷-prG) | Nitrogen-7 of Guanine | Expected to be a major propyl adduct, can lead to depurination. |

Methodologies for the Study of MPN-DNA Adducts

The detection and quantification of DNA adducts, which are often present at very low levels (e.g., 1 adduct per 10⁷-10⁹ normal nucleotides), require highly sensitive and specific analytical techniques.

In Vitro Studies with Liver Microsomes

In vitro assays using liver microsomes are a valuable tool for studying the metabolic activation of MPN and the initial formation of DNA adducts.[16][17]

Experimental Protocol: In Vitro DNA Adduct Formation with Rat Liver Microsomes

-

Preparation of Microsomes: Isolate liver microsomes from untreated or CYP-induced (e.g., with phenobarbital or pyridine) Sprague-Dawley rats.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Rat liver microsomes (e.g., 1 mg/mL protein)

-

Calf thymus DNA (e.g., 1 mg/mL)

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

MPN (in a suitable solvent like DMSO, at various concentrations)

-

Phosphate buffer (pH 7.4)

-

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.

-

DNA Isolation: Stop the reaction and isolate the DNA from the incubation mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

-

DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides or bases using enzymatic digestion (e.g., with DNase I, nuclease P1, and alkaline phosphatase) or acid hydrolysis (for N⁷-adducts).

-

Adduct Analysis: Analyze the hydrolysate for the presence of methyl and propyl adducts using techniques described below.

Diagram: Workflow for In Vitro DNA Adduct Analysis

Caption: Workflow for the in vitro analysis of MPN-DNA adducts.

In Vivo Animal Studies

In vivo studies in animal models, such as the Sprague-Dawley rat, are essential for understanding the tissue-specific formation and repair of MPN-DNA adducts in a whole-organism context.[18]

Experimental Protocol: In Vivo DNA Adduct Analysis in Rats

-

Animal Dosing: Administer MPN to Sprague-Dawley rats via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

-

Tissue Collection: At selected time points after dosing, humanely euthanize the animals and collect target tissues (e.g., liver, esophagus, nasal mucosa) and non-target tissues.

-

DNA Isolation: Isolate genomic DNA from the collected tissues.

-

DNA Hydrolysis and Adduct Analysis: Follow the same procedures for DNA hydrolysis and adduct analysis as described for the in vitro studies.

Analytical Techniques for Adduct Detection

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of specific DNA adducts.[10] It offers high sensitivity and specificity, allowing for the unambiguous identification of adducts based on their mass-to-charge ratio and fragmentation patterns.[19][20][21][22][23] The use of stable isotope-labeled internal standards is crucial for accurate quantification.

-

³²P-Postlabeling: This is an extremely sensitive method for detecting bulky and aromatic DNA adducts, and it can be adapted for small alkyl adducts.[24][25][26][27][28] The method involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography. While highly sensitive, it does not provide direct structural information about the adducts.

Biological Consequences and Repair of MPN-DNA Adducts

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The biological consequences of these adducts depend on their chemical nature, their location in the genome, and the cell's ability to repair them.

Mutagenesis

As previously mentioned, O⁶-alkylguanine adducts are highly mutagenic, leading to G:C to A:T transition mutations. The relative contribution of methyl versus propyl adducts to the overall mutagenic burden of MPN is an important area of research.

DNA Repair

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The primary repair pathway for O⁶-alkylguanine adducts is direct reversal by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT).[29][30][31][32][33] This "suicide" enzyme stoichiometrically transfers the alkyl group from the O⁶ position of guanine to a cysteine residue in its active site, thereby inactivating itself.[29][33] The level of AGT activity in a particular tissue is a critical determinant of its susceptibility to the carcinogenic effects of alkylating agents. Tissues with low AGT activity will accumulate more O⁶-alkylguanine adducts and are therefore at higher risk of tumor development.[34][35]

N⁷-alkylguanine and other base adducts are primarily repaired by the base excision repair (BER) pathway, which involves the removal of the damaged base by a specific DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Conclusion and Future Directions

The formation of DNA adducts by this compound is a complex process initiated by metabolic activation and culminating in genotoxic lesions that can drive carcinogenesis. This guide has outlined the fundamental principles of MPN-induced DNA damage, from the enzymatic reactions that generate reactive intermediates to the specific types of adducts formed and the analytical methods used for their detection. A thorough understanding of these processes is essential for researchers in toxicology, carcinogenesis, and drug development.

Future research should focus on several key areas:

-

Quantitative Adduct Profiling: A comprehensive, quantitative analysis of the full spectrum of DNA adducts formed by MPN in various target and non-target tissues is needed to better understand its mechanism of action.

-

CYP Isozyme Identification: Pinpointing the specific human CYP isozymes responsible for the metabolic activation of MPN will be crucial for assessing inter-individual differences in susceptibility.

-

Role of DNA Repair: Further investigation into the efficiency of repair of methyl versus propyl adducts by AGT and other repair pathways will provide insights into the persistence of these lesions and their contribution to mutagenesis.

-

Biomarker Development: The identification of specific and stable MPN-DNA adducts could lead to the development of valuable biomarkers for assessing human exposure and cancer risk.

By continuing to unravel the intricate interplay between metabolism, DNA adduction, and repair, the scientific community can make significant strides in mitigating the health risks posed by MPN and other N-nitrosamine carcinogens.

References

-

Pegg, A. E. (1990). Repair of O6-alkylguanine. PubMed. [Link]

-

Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. PubMed. [Link]

-

Ilić, M., & Toth, E. (2021). The DNA Alkyltransferase Family of DNA Repair Proteins: Common Mechanisms, Diverse Functions. MDPI. [Link]

-

Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. ResearchGate. [Link]

-

Shu, L., & Hollenberg, P. F. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. PubMed. [Link]

-

Xu-Welliver, M., & Pegg, A. E. (2002). Degradation of the alkylated form of the DNA repair protein, O6 -alkylguanine-DNA alkyltransferase. Carcinogenesis, 23(5), 823–830. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC. [Link]

-

Jensen, D. E., Lotlikar, P. D., & Magee, P. N. (1981). The in Vitro Methylation of DNA by Microsomally-Activated Dimethylnitrosamine and Its Correlation With Formaldehyde Production. PubMed. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]

-

Yang, C. S., Tu, Y. Y., Koop, D. R., Coon, M. J., & Patten, C. (1985). Enzymatic Mechanisms in the Metabolic Activation of N-nitrosodialkylamines. PubMed. [Link]

-

Sniderman, J. (2021). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. ResearchGate. [Link]

-

Phillips, D. H. (1998). 32P-postlabeling analysis of DNA adducts. PubMed. [Link]

-

Yang, C. S., Tu, Y. Y., Hong, J., & Patten, C. (1984). Metabolism of nitrosamines by cytochrome P-450 isozymes. PubMed. [Link]

-

Phillips, D. H., & Arlt, V. M. (2026). 32P-Postlabeling Analysis of DNA Adducts. PubMed. [Link]

-

Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. PubMed. [Link]

-

Phillips, D. H. (2020). 32P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. [Link]

-

El-Bayoumy, K., O'Connor, R. J., & Hecht, S. S. (2000). Synthesis, characterization, and identification of N7-guanine adducts of isoprene monoepoxides in vitro. PubMed. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Semantic Scholar. [Link]

-

Cross, K. P., & Ponting, D. J. (2021). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC. [Link]

-

Farrelly, J. G., Thomas, B. J., & Lijinsky, W. (1988). Evidence for an unstable DNA adduct from N-nitroso-N-methylaniline. PubMed. [Link]

-

Doniger, J., Day, R. S., & DiPaolo, J. A. (1985). Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents. PMC. [Link]

-

Balu, N., Penning, T. M., & Blair, I. A. (1999). Synthesis and characterization of polycyclic aromatic hydrocarbon o-quinone depurinating N7-guanine adducts. PubMed. [Link]

-

National Research Council (US) Committee on Biologic Markers. (1989). Biologic Significance of DNA Adducts and Protein Adducts. NCBI. [Link]

-

Saparbaev, M., Langouët, S., Pâques, F., & Seeberg, E. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. PubMed. [Link]

-

Li, Y., & Hecht, S. S. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI. [Link]

-

Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation research, 424(1-2), 127–142. [Link]

-

Shu, L., & Hollenberg, P. F. (1997). Identification of the human liver microsomal cytochrome P450s involved in the metabolism of N-nitrosodi-n-propylamine. ResearchGate. [Link]

-

Delaney, J. C., & Essigmann, J. M. (2004). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 25(10), 1665–1676. [Link]

-

Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

-

Souliotis, V. L., Chhabra, S., Anderson, L. M., & Kyrtopoulos, S. A. (1995). A novel, sensitive assay for O6-methyl- and O6-ethylguanine in DNA, based on repair by the enzyme O6-alkylguanine-DNA-alkyltransferase in competition with an oligonucleotide containing O6-methylguanine. PubMed. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Ko, M., & Spratt, T. E. (1998). Synthesis and Biochemical Characterization of N1-, N2-, and N7-guanosine Adducts of Butadiene Monoxide. PubMed. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC. [Link]

-

Schermerhorn, K. M., Delaney, J. C., & Essigmann, J. M. (2014). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. PMC. [Link]

-

Balbo, S., & Turesky, R. J. (2018). DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PubMed. [Link]

-

Li, Y., Hecht, S. S., & Carmella, S. G. (2019). Identification of an N'-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. PMC. [Link]

-

Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics. University of Washington. [Link]

-

Brabender, J., Usadel, H., Metzger, R., Schneider, P. M., & Hölscher, A. H. (2003). Quantitative O(6)-methylguanine DNA methyltransferase methylation analysis in curatively resected non-small cell lung cancer: associations with clinical outcome. PubMed. [Link]

-

Belinsky, S. A., Walker, V. E., Maronpot, R. R., Swenberg, J. A., & Anderson, M. W. (1987). Molecular Dosimetry of DNA Adduct Formation and Cell Toxicity in Rat Nasal Mucosa Following Exposure to the Tobacco Specific Nitrosamine 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone and Their Relationship to Induction of Neoplasia. PubMed. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Brabender, J., Usadel, H., Metzger, R., Schneider, P. M., & Hölscher, A. H. (2003). Quantitative O6-Methylguanine DNA Methyltransferase Methylation Analysis in Curatively Resected Non-Small Cell Lung Cancer: Association. SciSpace. [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]

-

Gwinner, J., Bodi, A., & Eberle, G. (1993). O6-methylguanine-DNA adducts in rat lymphocytes after in vivo exposure to N-nitrosodimethylamine (NDMA). PubMed. [Link]

-

Dolan, M. E., Scicchitano, D., & Pegg, A. E. (1988). Exogenous O6-methylguanine inhibits adduct removal and sensitizes human cells to killing by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine. PubMed. [Link]

Sources

- 1. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of nitrosamines by cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.washington.edu [courses.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of the role of O6-methylguanine in the initiation of carcinogenesis by methylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of polycyclic aromatic hydrocarbon o-quinone depurinating N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The in vitro methylation of DNA by microsomally-activated dimethylnitrosamine and its correlation with formaldehyde production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. O6-methylguanine-DNA adducts in rat lymphocytes after in vivo exposure to N-nitrosodimethylamine (NDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. scienceready.com.au [scienceready.com.au]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. acdlabs.com [acdlabs.com]

- 23. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 24. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 29. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. academic.oup.com [academic.oup.com]

- 34. Quantitative O(6)-methylguanine DNA methyltransferase methylation analysis in curatively resected non-small cell lung cancer: associations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. scispace.com [scispace.com]

Methodological & Application

Application Note: Analytical Methods for the Ultrasensitive Detection of N-Nitroso-N-methyl-N-propylamine (MNPN)

Abstract

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical issue for global health authorities due to their classification as probable human carcinogens.[1][2] N-Nitroso-N-methyl-N-propylamine (MNPN), a small-molecule nitrosamine, falls within this class of "cohort of concern" compounds that require highly sensitive and robust analytical methods for detection at trace levels.[2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities, necessitating analytical procedures capable of achieving low parts-per-billion (ppb) detection limits.[3][4] This guide provides a comprehensive overview of the core challenges in MNPN analysis and presents detailed protocols for its detection and quantification using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, from sample preparation to instrument parameter optimization, to ensure scientifically sound and defensible results.

The Challenge of Trace-Level Nitrosamine Analysis

The analytical challenge stems from the exceptionally low Acceptable Intake (AI) limits set by regulatory bodies for nitrosamines, often in the nanogram-per-day range.[4] This translates to required detection limits in the low ppb or even parts-per-trillion (ppt) range within the drug substance or product matrix.[3]

Key Scientific Considerations:

-

Analyte Instability: Nitrosamines, including MNPN, can be sensitive to UV light and high temperatures. This necessitates protective measures during sample handling, such as using amber vials and avoiding excessive heat, which could otherwise lead to analyte degradation and artificially low results.

-

Artefactual Formation: A significant risk during analysis is the artificial formation of nitrosamines. This can occur when precursor amines (secondary or tertiary) and nitrosating agents (like nitrites) are present in the sample matrix or reagents, especially under acidic conditions. This phenomenon can lead to false-positive results, making method design and control paramount.

-

Matrix Effects: Active Pharmaceutical Ingredients (APIs) and excipients in a drug product create a complex matrix. These components can interfere with the analysis by causing ion suppression or enhancement in the mass spectrometer source, impacting the accuracy and precision of quantification.[5] A robust sample preparation strategy is the primary defense against matrix effects.

Core Analytical Strategies: GC-MS/MS vs. LC-MS/MS

The two gold-standard techniques for nitrosamine analysis are GC-MS/MS and LC-MS/MS.[3][6][7][8] Both offer the high sensitivity and selectivity required for trace-level detection. The choice between them depends on the specific nitrosamine's properties, the sample matrix, and the analytical objective (screening vs. confirmation).

Table 1: Comparison of LC-MS/MS and GC-MS/MS for MNPN Analysis

| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |